6-benzoylindolin-2-one

Vue d'ensemble

Description

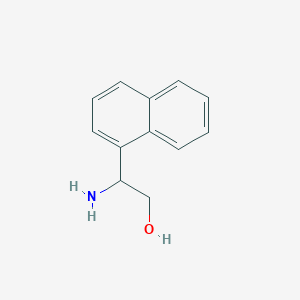

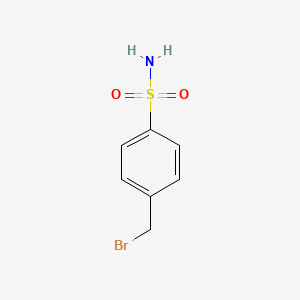

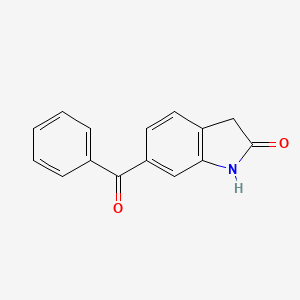

6-benzoyl-1,3-dihydro-2H-indol-2-one is a heterocyclic compound belonging to the indole family of compounds. It is a white crystalline solid and is soluble in organic solvents. It is a versatile compound that has a wide range of applications in organic synthesis, such as the preparation of quinolines, indoles, and indolizines. It is also used as a starting material for the production of pharmaceuticals, agrochemicals, and dyes. Its structure is composed of two benzoyl groups attached to an indole ring.

Applications De Recherche Scientifique

Chimie Médicinale

Des dérivés d'indolin-2-one, y compris la 6-benzoylindolin-2-one, ont été synthétisés pour leurs propriétés bioactives potentielles. Ces composés ont été explorés pour leurs applications en chimie médicinale, en particulier dans la conception et la synthèse de molécules aux effets thérapeutiques potentiels .

Activité Antivirale

Les dérivés d'indole ont été rapportés pour posséder des activités antivirales. Le squelette structurel de l'indole, qui comprend la this compound, a été utilisé dans la préparation de composés aux propriétés antivirales .

Activité Anti-inflammatoire

La recherche a indiqué que certains dérivés d'indolin-2-one présentent une activité anti-inflammatoire significative. Cela suggère que la this compound pourrait être envisagée pour la recherche future dans le développement d'agents anti-inflammatoires .

Évaluation Anticancéreuse

L'échafaudage d'indolin-2-one a été utilisé dans la conception et la synthèse de nouveaux inhibiteurs ciblant le VEGFR-2, un récepteur clé impliqué dans l'angiogenèse tumorale. Cette application est cruciale dans le développement de thérapies anticancéreuses .

Recherche Industrielle

Dans la recherche industrielle, la this compound a été étudiée pour son utilisation dans les procédés de fabrication, améliorant potentiellement la qualité et l'efficacité des produits. Elle peut être utilisée comme intermédiaire de teinture dans l'industrie textile et comme inhibiteur de corrosion dans l'industrie métallurgique.

Synthèse de Nouveaux Complexes

Ce composé a été utilisé comme ligand pour la synthèse de nouveaux complexes par réaction avec des sels d'éléments de transition, indiquant son utilité en chimie de coordination et en science des matériaux .

Mécanisme D'action

Target of Action

The primary target of 6-Benzoylindolin-2-one is topoisomerase IV , an essential enzyme for DNA replication . This enzyme plays a crucial role in the separation of DNA strands during replication, thus ensuring the proper functioning of cellular division and growth .

Mode of Action

This compound interacts with its target, topoisomerase IV, by inhibiting its function . This inhibition prevents the decatenation of DNA, a process vital for DNA replication . The compound’s mode of action is comparable to that of ciprofloxacin, a known inhibitor of this enzyme .

Biochemical Pathways

The inhibition of topoisomerase iv disrupts dna replication, leading to dna damage and potentially cell death . This disruption can affect various cellular processes and pathways dependent on DNA replication and cell division.

Pharmacokinetics

It’s known that the compound has significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole, which facilitates in vivo reduction . This suggests that the compound may have good bioavailability and can be effectively distributed within the body.

Result of Action

The result of this compound’s action is the inhibition of DNA replication due to the disruption of topoisomerase IV function . This leads to DNA damage and can cause cell death . This makes the compound potentially useful in the treatment of conditions where the inhibition of cell growth is beneficial, such as in the case of bacterial infections or cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen can affect the compound’s reductive bioactivation . Additionally, the compound has shown potent activities against both anaerobic and aerobic bacteria, suggesting that it can function effectively in different oxygen environments .

Analyse Biochimique

Biochemical Properties

6-Benzoyl-1,3-dihydro-2H-indol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction is crucial as it can potentially reduce inflammation and pain. Additionally, 6-Benzoyl-1,3-dihydro-2H-indol-2-one may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its overall biochemical effects.

Cellular Effects

The effects of 6-Benzoyl-1,3-dihydro-2H-indol-2-one on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in the inflammatory response, thereby reducing inflammation . Furthermore, 6-Benzoyl-1,3-dihydro-2H-indol-2-one affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 6-Benzoyl-1,3-dihydro-2H-indol-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of COX-2 involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, 6-Benzoyl-1,3-dihydro-2H-indol-2-one may influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 6-Benzoyl-1,3-dihydro-2H-indol-2-one can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Benzoyl-1,3-dihydro-2H-indol-2-one remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that 6-Benzoyl-1,3-dihydro-2H-indol-2-one can exert sustained effects on cellular function, including prolonged anti-inflammatory and metabolic effects.

Dosage Effects in Animal Models

The effects of 6-Benzoyl-1,3-dihydro-2H-indol-2-one vary with different dosages in animal models. At low doses, it can effectively reduce inflammation and pain without causing significant adverse effects . At higher doses, it may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

6-Benzoyl-1,3-dihydro-2H-indol-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with COX-2 affects the arachidonic acid pathway, reducing the production of prostaglandins . Additionally, 6-Benzoyl-1,3-dihydro-2H-indol-2-one may influence other metabolic pathways, such as those involved in energy production and lipid metabolism, by modulating the activity of key enzymes.

Transport and Distribution

The transport and distribution of 6-Benzoyl-1,3-dihydro-2H-indol-2-one within cells and tissues are crucial for its biological activity. It is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects. The localization and accumulation of 6-Benzoyl-1,3-dihydro-2H-indol-2-one are influenced by its chemical properties, such as solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of 6-Benzoyl-1,3-dihydro-2H-indol-2-one is essential for its activity and function. It can be directed to specific compartments or organelles by targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, 6-Benzoyl-1,3-dihydro-2H-indol-2-one may localize to the mitochondria, influencing cellular metabolism and energy production.

Propriétés

IUPAC Name |

6-benzoyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-9-11-6-7-12(8-13(11)16-14)15(18)10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJLPUOIDQSOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70539832 | |

| Record name | 6-Benzoyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91713-63-2 | |

| Record name | 6-Benzoyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70539832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.